

Technical Guide: D-Fructose-d7 in Metabolic Research and Bioanalysis

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Compound of Interest

Compound Name: *D-Fructose-d7*

Cat. No.: *B1161163*

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Executive Summary

D-Fructose-d7 (1,2,3,4,5,6,6-d7-fructose) is a high-purity, stable isotope-labeled isotopologue of fructose where the seven non-exchangeable hydrogen atoms attached to the carbon backbone are replaced by deuterium (

H).^{[1][2][3][4][5][6][7][8][9][10]} Unlike radioisotopes (

C,

H), it is non-radioactive and safe for clinical research.^[1]

Its primary utility spans two critical domains in modern life sciences:

- **Deuterium Metabolic Imaging (DMI):** A cutting-edge application where **D-Fructose-d7** serves as a high-sensitivity tracer to map hepatic metabolism and tumor glycolysis in real-time using magnetic resonance spectroscopy (MRS).^[1]
- **Quantitative Bioanalysis (LC-MS/GC-MS):** It acts as the "gold standard" Internal Standard (IS) for the absolute quantification of fructose in complex biological matrices (plasma, tissue, beverages), correcting for ionization suppression and extraction variability.^[1]

Chemical Identity & Physical Properties

Before designing experimental protocols, the researcher must understand the physicochemical behavior of the tracer.

Property	Specification	Technical Note
Chemical Formula	C	
	H	All C-H bonds are C-D; O-H bonds remain exchangeable.
	D	[1]
	O	
Molecular Weight	~187.19 g/mol	Shift of +7.04 Da relative to native Fructose (180.16 g/mol).
Isotopic Purity	Typically ≥98% atom % D	Critical to minimize "M+6" or "M+5" background interference.[1]
Solubility	High (Water, Methanol)	Prepare stock solutions in 50:50 MeOH:H O to prevent microbial growth. [1]
Stability	Hygroscopic	Store desiccated at -20°C; avoid alkaline pH to prevent Lobry de Bruyn-van Ekenstein transformation.[1]

Application I: Deuterium Metabolic Imaging (DMI)

Context: DMI is a novel 3D molecular imaging technique that generates metabolic maps without ionizing radiation.[1] While glucose-d2 is common, **D-Fructose-d7** is increasingly explored for its signal amplification properties.[1]

The Mechanism of Action

- Signal Amplification: DMI relies on detecting the

¹H magnetic resonance signal. Native fructose-d2 provides only two deuterons per molecule. [1] Fructose-d7 provides seven, theoretically increasing the sensitivity of the substrate map by 3.5x.

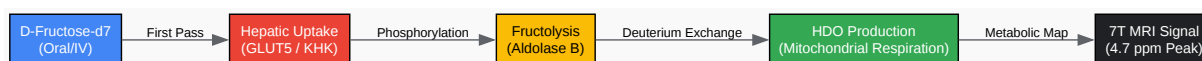
- Metabolic Fate: Upon ingestion, Fructose-d7 is rapidly extracted by the liver (high first-pass effect) via the GLUT5 transporter and phosphorylated by Kethexokinase (KHK).[1]
- The "Water Switch": As fructose is metabolized through glycolysis and the TCA cycle, the deuterium atoms are enzymatically transferred to the cellular water pool, forming semi-heavy water (HDO). The rate of HDO accumulation in the tissue is a direct proxy for the metabolic turnover rate.

DMI Experimental Workflow (In Vivo)

- Step 1: Tracer Administration: Bolus IV injection (0.75 g/kg) or oral load of **D-Fructose-d7** dissolved in sterile water.[1]
- Step 2: Acquisition: 7-Tesla (or higher) MR scanner equipped with a deuterium coil.[1]
- Step 3: Spectroscopy: Dynamic acquisition of

¹H-MRS spectra.

- Substrate Peak: ~3.8 ppm (Fructose/Glucose).[1][11]
- Metabolic Product: ~4.7 ppm (HDO - Water).[1]
- Downstream Metabolites: ~2.4 ppm (Glx - Glutamate/Glutamine).[1]



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Figure 1: The signal transduction pathway in Deuterium Metabolic Imaging.[1] The d7-label maximizes the HDO signal output.

Application II: Quantitative Bioanalysis (LC-MS/MS)

Context: In pharmacokinetic (PK) studies and diabetes research, distinguishing exogenous fructose from endogenous levels is impossible without isotopic labeling.[1] **D-Fructose-d7** is the preferred Internal Standard (IS) because its +7 Da mass shift places it well outside the natural isotopic envelope of native fructose.

Protocol: Plasma Fructose Quantification

Objective: Quantify fructose in human plasma with a Lower Limit of Quantitation (LLOQ) of 0.5 μM .

1. Sample Preparation (Protein Precipitation):

- Aliquot 50 μL of Plasma.
- Spike IS: Add 10 μL of **D-Fructose-d7** (100 μM working solution). Crucial: Spike before any extraction to correct for recovery losses.
- Add 200 μL ice-cold Acetonitrile (ACN) to precipitate proteins.[1]
- Vortex (1 min) and Centrifuge (10,000 x g, 10 min).
- Transfer supernatant to a clean vial.[1] Evaporate to dryness under N

and reconstitute in 50:50 ACN:Water.

2. LC-MS/MS Conditions (Negative ESI): Sugars ionize poorly in positive mode. Negative Electrospray Ionization (ESI-) is required, often aided by adding trace chloride or acetate to the mobile phase to form adducts, though deprotonated ions [M-H]

are standard.[1]

- Column: HILIC (Hydrophilic Interaction Liquid Chromatography) – e.g., BEH Amide, 2.1 x 100 mm.[1] Note: Reversed-phase C18 does not retain fructose.[1]

- Mobile Phase:
 - A: Water + 0.1% NH
OH (pH 9.0).[1]
 - B: Acetonitrile.[1][5]
- Gradient: 80% B to 60% B over 5 minutes.

3. MRM Transitions (Multiple Reaction Monitoring): The following transitions should be optimized for the specific instrument (collision energy typically 10-20 eV).

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Type
Native Fructose	179.1 [M-H]	89.0 (C	Quantifier
		H	
		O	
)	
Native Fructose	179.1 [M-H]	113.0	Qualifier
D-Fructose-d7 (IS)	186.1 [M-H]	92.0 - 94.0*	IS Quantifier

*Note: The product ion for d7 depends on the fragmentation pathway. The C3 fragment will carry ~3-4 deuteriums, shifting the mass from 89 to ~92/93. Always empirically determine the d7 product ion by infusing the standard.

Application III: Metabolic Flux Analysis (MFA)

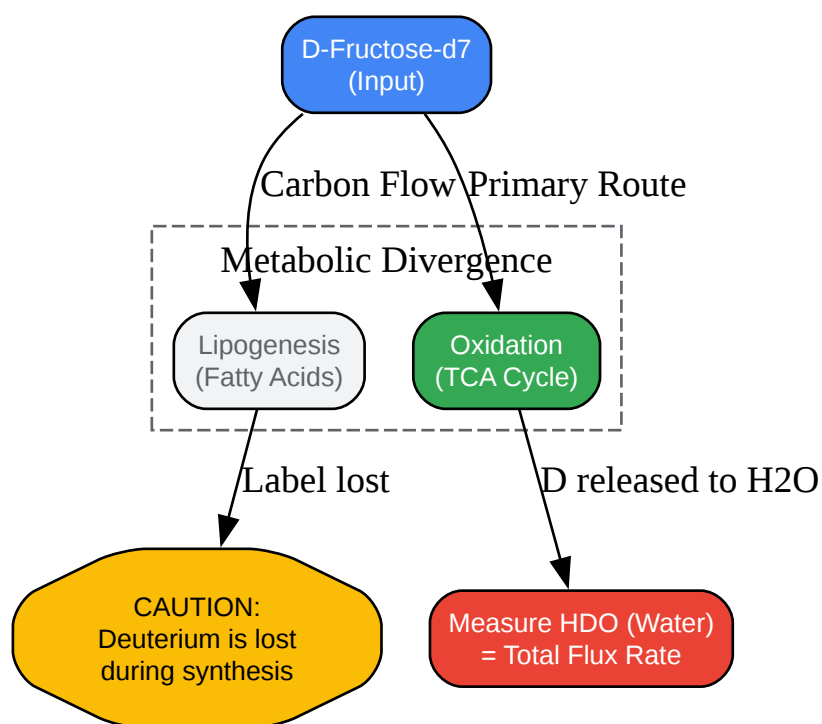
Context: While

C is the standard for carbon backbone tracing, **D-Fructose-d7** is used in Flux Turnover Studies.[1]

The "Deuterium Loss" Phenomenon: Researchers must be aware that deuterium on C1, C3, C4, and C5 of fructose is often lost to the cellular water pool during specific enzymatic steps (e.g., isomerization by triose phosphate isomerase).[1]

- Usage: Therefore, **D-Fructose-d7** is rarely used to trace the carbon skeleton into lipids (lipogenesis).[1] Instead, it is used to measure the rate of substrate disappearance (R_a) or the production of deuterated water (glycolytic flux).
- Advantage: It allows the simultaneous measurement of glucose and fructose turnover if used alongside

C-Glucose.



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Figure 2: Logical framework for interpreting **D-Fructose-d7** flux data. Note that deuterium labels are often stripped during biosynthetic pathways, making it a poor tracer for lipogenesis but excellent for oxidation rates.[1]

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